molecular formula C8H9ClF3NO B13461079 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride CAS No. 2866318-95-6

3-Methoxy-4-(trifluoromethyl)aniline hydrochloride

Cat. No.: B13461079
CAS No.: 2866318-95-6
M. Wt: 227.61 g/mol
InChI Key: CPBZSMIWLFTAOU-UHFFFAOYSA-N
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Description

3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is an organic compound that belongs to the class of aromatic amines. It is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to the benzene ring, along with an amino group (-NH2) that is protonated to form the hydrochloride salt. This compound is commonly used as a building block in organic synthesis and has applications in various fields including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride typically involves the introduction of the methoxy and trifluoromethyl groups onto the benzene ring followed by the introduction of the amino group. One common method is the nitration of 3-methoxytoluene followed by reduction to form 3-methoxyaniline. The trifluoromethyl group can then be introduced via a Friedel-Crafts alkylation reaction using trifluoromethyl iodide and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale nitration and reduction processes, followed by purification steps such as recrystallization or distillation to obtain the pure compound. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)aniline hydrochloride undergoes various types of chemical reactions including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to form the corresponding amine.

    Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of halogenated or sulfonated derivatives.

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)aniline hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)aniline hydrochloride involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in nucleophilic substitution reactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, making it a valuable moiety in drug design.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxy-3-(trifluoromethyl)aniline: Similar structure but with different positioning of the methoxy and trifluoromethyl groups.

    3-(Trifluoromethyl)aniline: Lacks the methoxy group, affecting its reactivity and applications.

    4-(Trifluoromethyl)aniline: Similar to 3-(trifluoromethyl)aniline but with different positioning of the trifluoromethyl group.

Uniqueness

3-Methoxy-4-(trifluoromethyl)aniline hydrochloride is unique due to the specific positioning of the methoxy and trifluoromethyl groups, which can influence its chemical reactivity and biological activity. The presence of both electron-donating and electron-withdrawing groups on the benzene ring provides a balance that can be exploited in various synthetic and research applications.

Properties

CAS No.

2866318-95-6

Molecular Formula

C8H9ClF3NO

Molecular Weight

227.61 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)aniline;hydrochloride

InChI

InChI=1S/C8H8F3NO.ClH/c1-13-7-4-5(12)2-3-6(7)8(9,10)11;/h2-4H,12H2,1H3;1H

InChI Key

CPBZSMIWLFTAOU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)N)C(F)(F)F.Cl

Origin of Product

United States

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